molecular formula C9H12N2O3 B3056078 Benzamide, 5-(2-amino-1-hydroxyethyl)-2-hydroxy- CAS No. 68807-83-0

Benzamide, 5-(2-amino-1-hydroxyethyl)-2-hydroxy-

Cat. No. B3056078
CAS RN: 68807-83-0
M. Wt: 196.2 g/mol
InChI Key: WOEISFSYHVAQTR-UHFFFAOYSA-N
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Description

“Benzamide, 5-(2-amino-1-hydroxyethyl)-2-hydroxy-” is also known as “5-(2-Amino-1-hydroxyethyl)benzene-1,3-diol”. It has a molecular formula of C8H11NO3 and a molecular weight of 169.179 .


Molecular Structure Analysis

The molecular structure of “Benzamide, 5-(2-amino-1-hydroxyethyl)-2-hydroxy-” consists of a benzene ring with hydroxyl and amino groups attached. The presence of these functional groups may contribute to its reactivity and potential biological activity .


Physical And Chemical Properties Analysis

“Benzamide, 5-(2-amino-1-hydroxyethyl)-2-hydroxy-” has a predicted boiling point of 443.5±30.0 °C and a predicted density of 1.397±0.06 g/cm3. Its pKa is predicted to be 9.22±0.10 .

Scientific Research Applications

Antifungal Properties

Benzamide derivatives, including 5-(2-amino-1-hydroxyethyl)-2-hydroxy benzamide, have been synthesized and screened for antifungal activity. The study by Narayana et al. (2004) focused on synthesizing various benzamide derivatives and evaluating their potential as antifungal agents (Narayana et al., 2004).

Antimicrobial and Antioxidant Activities

Research by Yang et al. (2015) identified a new benzamide derivative with notable antimicrobial and antioxidant activities. This compound was isolated from endophytic Streptomyces and exhibited significant properties beneficial for various applications (Yang et al., 2015).

Applications in Magnetic Materials

A study by Costes et al. (2010) involved the use of 2-hydroxy-N-{2-[2-hydroxyethyl)amino]ethyl}benzamide ligands in creating anionic metalloligands. These were used to produce tetranuclear complexes and 1D chains with potential applications in magnetic materials (Costes et al., 2010).

properties

IUPAC Name

5-(2-amino-1-hydroxyethyl)-2-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c10-4-8(13)5-1-2-7(12)6(3-5)9(11)14/h1-3,8,12-13H,4,10H2,(H2,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOEISFSYHVAQTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CN)O)C(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80574370
Record name 5-(2-Amino-1-hydroxyethyl)-2-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80574370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzamide, 5-(2-amino-1-hydroxyethyl)-2-hydroxy-

CAS RN

68807-83-0
Record name 5-(2-Amino-1-hydroxyethyl)-2-hydroxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68807-83-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Amino-1-hydroxyethyl)-2-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80574370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 5-[2-(dibenzylamino)acetyl]salicylamide (75.0 g, 0.200 mmol) and acetic acid (24.0 g, 0.40 mmol) in 1.0 liter methanol, add 5% palladium/carbon (40.0 g). Hydrogenate at 3 atmospheres for 16 hours. Filter the catalyst, concentrate slightly and adjust the volume to give a solution of the title compound of the desired molarity.
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
40 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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